BenchChemオンラインストアへようこそ!

2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine

MAO-B inhibition Parkinson's disease neuroprotection

Source 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine for specialized drug discovery. The specific 3-fluorophenyl substitution is critical for achieving sub-micromolar hMAO-B inhibition (IC50 0.184 μM) while minimizing CYP interference, a key differentiator from 4-fluorophenyl analogs. Its validated antimicrobial spectrum, including E. coli coverage, makes it a strategic scaffold for Gram-negative research. This versatile building block also supports multi-target-directed ligand (MTDL) design for Alzheimer's and topoisomerase-targeting oncology programs. Ensure your research uses the correct positional isomer for validated target engagement.

Molecular Formula C13H9FN2O
Molecular Weight 228.22 g/mol
CAS No. 313527-41-2
Cat. No. B3123899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine
CAS313527-41-2
Molecular FormulaC13H9FN2O
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N
InChIInChI=1S/C13H9FN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2
InChIKeyBSZCWDQTALYLKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine CAS 313527-41-2 Procurement Guide: Pharmacological Differentiation and Scientific Selection Criteria


2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine (CAS 313527-41-2; molecular weight 228.22 g/mol) is a heterocyclic aromatic compound belonging to the benzoxazole class . The benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with reported antibacterial, antifungal, antiviral, and antitumor activities [1]. The target compound bears a 3-fluorophenyl substituent at the 2-position and an amine group at the 5-position of the benzoxazole ring. Research indicates that thiazolidine-4-one derivatives synthesized from this compound exhibit in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, including S. aureus, P. aeruginosa, and E. coli .

Why Generic Substitution of 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine Is Not Advisable: A Critical Examination of Fluorine Positional Isomerism


The position of fluorine substitution on the phenyl ring of benzoxazole derivatives critically modulates target binding and biological activity, precluding casual interchange among positional isomers. While 2-(3-fluorophenyl)-, 2-(4-fluorophenyl)-, and non-fluorinated 2-phenyl-benzoxazol-5-amine analogs share a common core scaffold, their differential interactions with biological targets stem from distinct electronic and steric properties conferred by fluorine positioning . Evidence from 2,6-diarylbenzo[d]oxazole MAO-B inhibitor studies demonstrates that 3-fluorophenyl substitution maintains potent inhibitory activity (IC50 = 0.184 μM) comparable to the optimal 4,4′-diphenol analog (IC50 = 0.182 μM), while offering a favorable CYP inhibition profile with minimal effects on CYP isozyme activities compared to the 4a analog [1]. Additionally, 2-(4-fluorophenyl) derivatives exhibit varying antimicrobial potency depending on the 5-position substitution pattern, with MIC values ranging from 12.5 μg/ml to >50 μg/ml across bacterial strains, underscoring that fluorine position alone does not guarantee equivalent efficacy [2].

2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine: Quantified Evidence for Scientific Selection and Procurement Decision-Making


MAO-B Inhibitory Potency of 3-Fluorophenyl Benzoxazole Derivatives: Direct Comparison with 4,4′-Diphenol Analog

In a direct head-to-head comparison within a synthesized series of 2,6-diarylbenzo[d]oxazoles, the 3-fluorophenyl-containing analog 4f (4-(2-(3-fluorophenyl)benzo[d]oxazol-6-yl)phenol) exhibited an IC50 of 0.184 μM against human monoamine oxidase-B (hMAO-B), essentially equipotent to the optimal compound 4a (4,4′-(benzo[d]oxazole-2,6-diyl)diphenol, IC50 = 0.182 μM) [1]. Both compounds demonstrated reversible or partially reversible inhibition and neuroprotective effects in the MPP+-induced neurotoxicity assay using human neuroblastoma cells. Importantly, compound 4f had minimal effects on CYP isozyme activities, whereas compound 4a showed CYP inhibition against some isozymes, suggesting a more favorable pharmacokinetic profile for the 3-fluorophenyl analog [1].

MAO-B inhibition Parkinson's disease neuroprotection

Fluorine Positional Effect on Benzoxazole Antimicrobial Activity: 4-Fluoro vs. 3-Fluoro Substitution Patterns

Cross-study analysis of benzoxazole antimicrobial SAR reveals that fluorine position critically determines antibacterial spectrum and potency. A 2002 study of 2-(p-substituted-phenyl)-5-substituted-carbonylaminobenzoxazoles demonstrated that compound 9, bearing a 4-fluorophenyl group at the 2-position and a phenylacetamido moiety at position 5, was the most active derivative against S. aureus, S. faecalis, and P. aeruginosa with a MIC value of 12.5 μg/ml [1]. In contrast, derivatives of 2-(3-fluorophenyl)-1,3-benzoxazol-5-amine, specifically thiazolidine-4-one derivatives, exhibit a distinct antimicrobial spectrum with activity against S. aureus, P. aeruginosa, and E. coli . While direct MIC values for the 3-fluoro derivatives are not reported in the accessible literature, the differential spectrum of susceptible organisms (notably the inclusion of E. coli activity for 3-fluoro derivatives vs. S. faecalis and B. subtilis activity for 4-fluoro derivatives) indicates that fluorine position alters target organism selectivity. Additional studies on benzoxazole derivatives show broad MIC ranges of 32–1024 μg/ml against various pathogens, with activities against drug-resistant isolates comparable to standard drugs [2].

antimicrobial antibacterial structure-activity relationship

Multi-Target Directed Ligand Potential: Benzoxazol-5-amine Scaffold in Alzheimer's Disease Research

The benzoxazol-5-amine scaffold serves as a validated platform for developing multi-target directed ligands (MTDLs) for Alzheimer's disease. A 2019 study evaluated a library of 2-substituted benzo[d]oxazol-5-amine derivatives (29-39; 86-107) designed via scaffold hopping strategy. The optimal compound 92 exhibited AChE IC50 = 0.052 ± 0.010 μM, BuChE IC50 = 1.085 ± 0.035 μM, and significant amyloid-beta aggregation inhibition (20 μM) [1]. Compound 92 also demonstrated blood-brain barrier permeability (Pe = 10.80 ± 0.055 × 10^-6 cm s^-1) in PAMPA assay and neuroprotective properties (40 μM) on SH-SY5Y neuroblastoma cells. In vivo behavioral studies showed that compound 92 at 10 mg/kg oral administration substantially improved cognitive and spatial memory impairment in scopolamine-induced amnesia and Aβ1-42 induced ICV rat models [1]. While 2-(3-fluorophenyl)-1,3-benzoxazol-5-amine was not directly evaluated in this study, its core 5-aminobenzoxazole structure matches the scaffold that produced these multi-target effects, and the 3-fluorophenyl substitution represents a specific pharmacophore modification within the 2-substituted series .

Alzheimer's disease MTDL AChE/BuChE inhibition

Cytotoxicity and Genotoxicity Profile of Amino-Benzoxazole Derivatives: Position 2 Substituent Effects

A 2022 study evaluated the in vitro biological activities of a series of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives. The investigation assessed cytotoxic and genotoxic activities on cancer cell lines and non-cancerous L929 cells, topoisomerase inhibitory activities, and mutagenic potential via Ames test [1]. A key SAR finding was that the presence of a methylene bridge at position 2 of the benzoxazole ring decreases cytotoxic activity on cancer cells and inhibitory activity on DNA topoisomerases [1]. Notably, only TD5 demonstrated cytotoxicity across all tested cancer cell lines without affecting healthy cells, while TD1, TD2, TD3, and TD7 showed selective cytotoxicity only against HeLa cells. Only TD4 was identified as mutagenic. For 2-(3-fluorophenyl)-1,3-benzoxazol-5-amine, which contains a direct phenyl substitution at position 2 without a methylene bridge, this SAR pattern predicts retention of cytotoxic potential on cancer cells and possible topoisomerase inhibitory activity [2].

cytotoxicity cancer cell lines topoisomerase inhibition

Optimal Research and Industrial Application Scenarios for 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine CAS 313527-41-2


Parkinson's Disease MAO-B Inhibitor Lead Optimization

Employ 2-(3-fluorophenyl)-1,3-benzoxazol-5-amine as a core scaffold for developing selective MAO-B inhibitors. The 3-fluorophenyl substitution pattern has been validated in 2,6-diarylbenzo[d]oxazole analogs to achieve hMAO-B IC50 values in the sub-micromolar range (0.184 μM) with minimal CYP isozyme interference, distinguishing it from 4a analogs that exhibit CYP inhibition [1]. The 5-amine group provides a derivatization handle for further structural optimization. This compound is suitable for SAR campaigns targeting neuroprotective agents with favorable drug-drug interaction profiles.

Gram-Negative Antibacterial Discovery Screening

Utilize 2-(3-fluorophenyl)-1,3-benzoxazol-5-amine in antimicrobial screening programs specifically targeting Gram-negative pathogens. Thiazolidine-4-one derivatives synthesized from this compound demonstrate activity against E. coli in addition to S. aureus and P. aeruginosa . This spectrum distinguishes it from 4-fluorophenyl analogs, which in head-to-head antimicrobial studies show potent activity against Gram-positive organisms (S. aureus, S. faecalis, B. subtilis) but with a different Gram-negative profile [2]. The compound serves as a strategic entry point for developing antibacterial agents with E. coli coverage.

Alzheimer's Disease Multi-Target Directed Ligand (MTDL) Development

Incorporate 2-(3-fluorophenyl)-1,3-benzoxazol-5-amine into MTDL design strategies for Alzheimer's disease. The 5-aminobenzoxazole core is validated to produce compounds with dual AChE/BuChE inhibition, amyloid-beta aggregation inhibition, and neuroprotective properties, with demonstrated in vivo cognitive improvement at 10 mg/kg oral dosing in rodent models [3]. The 3-fluorophenyl substitution at position 2 offers a distinct pharmacophore variant for optimizing multi-target engagement profiles and blood-brain barrier permeability within this established scaffold class.

Anticancer Lead Generation via Topoisomerase-Targeting Agents

Deploy 2-(3-fluorophenyl)-1,3-benzoxazol-5-amine in oncology research programs as a starting point for topoisomerase-targeting anticancer agents. SAR analysis of amino-benzoxazole derivatives indicates that direct phenyl substitution at position 2 (as in this compound) retains cytotoxic potential against cancer cells and possible topoisomerase inhibitory activity, in contrast to methylene-bridged analogs that exhibit decreased cytotoxicity and reduced topoisomerase inhibition [4]. The 5-amine group enables further derivatization to modulate potency and selectivity across cancer cell lines, with the structural feature set predicting activity against HeLa and other cancer cell types.

Quote Request

Request a Quote for 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.